N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a benzylacetamide moiety linked via a sulfanyl bridge at position 2. The compound’s structure combines a biologically relevant pyrimidinone scaffold with aromatic and sulfur-containing substituents, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYUMKIWSXANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction, typically using benzyl chloride and a suitable base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, using an appropriate amine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the chlorophenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dechlorinated phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The 4-chlorophenyl substituent in the target compound contrasts with other aryl groups in similar acetamide derivatives. For instance:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chloro, 4-bromo) may increase melting points compared to electron-donating groups (e.g., 4-methoxy) due to enhanced intermolecular interactions .
- Spectral trends : The C=O stretch in IR for acetamide derivatives ranges between 1662–1664 cm⁻¹, consistent with amide carbonyls .
Heterocyclic Core Variations
The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from other heterocyclic systems:
- Pyrazolo[3,4-d]pyrimidin-3-yl (, Example 53): Fluorinated chromene-pyrazolopyrimidine hybrids exhibit lower melting points (175–178°C) compared to rigid thienopyrimidinones, likely due to reduced planarity .
- Thieno[3,2-d]pyrimidin-4-one vs.
Structural and Crystallographic Insights
- Dihedral Angles: In , the dihedral angle between aryl rings in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide is 66.4°, indicating moderate planarity. The target compound’s thienopyrimidinone core may enforce greater rigidity, altering packing efficiency and solubility .
- Hydrogen Bonding : N–H···O interactions stabilize crystal packing in acetamide derivatives, a feature likely shared by the target compound .
Biological Activity
The compound N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a benzyl group and a sulfanyl moiety. Its molecular formula is C₁₅H₁₄ClN₃OS, and it has a molecular weight of approximately 319.81 g/mol. The presence of the chlorophenyl group is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could contribute to its antimicrobial and anticancer activities.
Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, this compound was tested against standard antibiotics. The results showed that this compound had lower minimum inhibitory concentrations (MICs) compared to several commonly used antibiotics, indicating superior efficacy against resistant bacterial strains .
Study 2: Anticancer Activity
A recent study focused on the anticancer properties of the compound in vivo using xenograft models. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
